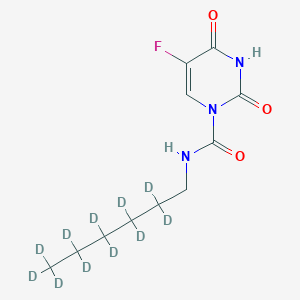
Carmofur-d11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carmofur-d11 is a deuterated derivative of carmofur, a fluorouracil-based antineoplastic agent. Carmofur is known for its use in the treatment of various cancers, including breast and colorectal cancer. The deuterated version, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of carmofur due to the presence of deuterium atoms, which can provide more detailed insights through techniques like nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carmofur-d11 typically involves the incorporation of deuterium atoms into the carmofur molecule. One common method is the deuteration of the hexylcarbamoyl group in carmofur. The process involves the following steps:
Starting Material: The synthesis begins with 5-fluorouracil.
Formation of Hexylcarbamoyl Intermediate: The hexylcarbamoyl group is introduced through a reaction with hexyl isocyanate.
Deuteration: The intermediate is then subjected to deuteration using deuterium gas or deuterated reagents under specific conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.
Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Carmofur-d11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the fluorine or carbamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed using techniques like NMR spectroscopy and mass spectrometry.
科学的研究の応用
Carmofur-d11 has a wide range of scientific research applications, including:
Chemistry: Used in studies involving the synthesis and characterization of fluorouracil derivatives.
Biology: Employed in research on cellular metabolism and the effects of deuterium on biological systems.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
作用機序
Carmofur-d11 exerts its effects through several mechanisms:
Inhibition of Thymidylate Synthase: Similar to fluorouracil, this compound inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.
Ceramidase Inhibition: this compound inhibits ceramidase, leading to an accumulation of ceramides, which can induce apoptosis in cancer cells.
Modulation of Sphingolipid Metabolism: By affecting sphingolipid metabolism, this compound can influence cell survival and proliferation pathways.
類似化合物との比較
Carmofur-d11 can be compared with other fluorouracil derivatives and deuterated compounds:
Fluorouracil: The parent compound, widely used in cancer treatment.
Tegafur: Another fluorouracil prodrug with different pharmacokinetic properties.
Deuterated Drugs: Other deuterated drugs used in research to study metabolic pathways and improve drug efficacy.
特性
分子式 |
C11H16FN3O3 |
|---|---|
分子量 |
268.33 g/mol |
IUPAC名 |
5-fluoro-2,4-dioxo-N-(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexyl)pyrimidine-1-carboxamide |
InChI |
InChI=1S/C11H16FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h7H,2-6H2,1H3,(H,13,17)(H,14,16,18)/i1D3,2D2,3D2,4D2,5D2 |
InChIキー |
AOCCBINRVIKJHY-GILSBCIXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CNC(=O)N1C=C(C(=O)NC1=O)F |
正規SMILES |
CCCCCCNC(=O)N1C=C(C(=O)NC1=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine](/img/structure/B13857677.png)

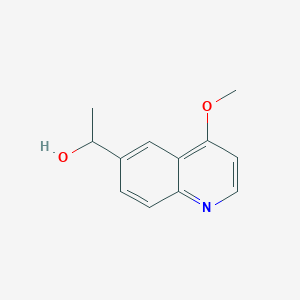
![3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13857687.png)

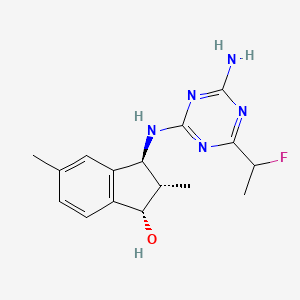
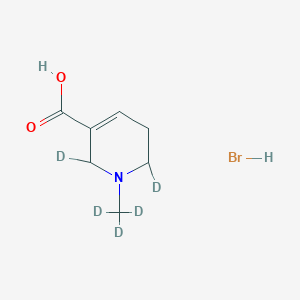


![tetrasodium;[(2S,5R)-2,3,4-trihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate](/img/structure/B13857727.png)
![(4S,4aR,7aS,12bR)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13857734.png)

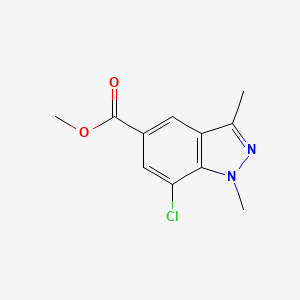
![2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13857755.png)
